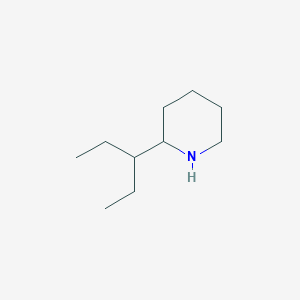

2-(1-Ethylpropyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(1-Ethylpropyl)piperidine” is a chemical compound with the empirical formula C10H21N and a molecular weight of 155.28 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring with an ethylpropyl side chain . The SMILES string representation is CCC(CC)C1CCCCN1 .Physical and Chemical Properties Analysis

“this compound” is a solid compound . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Phytochemical Potentiator of Antibiotics : Piperine, an isomer of 1-piperoyl-piperidine, has been found to enhance the effectiveness of antibiotics like ciprofloxacin against Staphylococcus aureus, including methicillin-resistant strains. This is attributed to its role in inhibiting bacterial efflux pumps (Khan et al., 2006).

Analytical Chemistry : Piperidine derivatives have been characterized using various analytical techniques like gas chromatography and nuclear magnetic resonance spectroscopy. These studies contribute to the field of analytical chemistry, particularly in identifying and analyzing psychoactive substances (De Paoli et al., 2013).

Synthesis of Alkaloids : Piperidine derivatives are used in asymmetric syntheses of various alkaloids. The synthesis of all four stereoisomers of 2-(2,3-dihydroxypropyl)piperidine demonstrates the chemical versatility and importance of piperidine in synthetic organic chemistry (Takahata et al., 1999).

Enantioselective Synthesis : The compound 2-piperidineethanol has been used as a starting material for the enantioselective synthesis of various natural and synthetic compounds. This highlights the role of piperidine derivatives in stereochemistry and drug development (Perdicchia et al., 2015).

Antimicrobial Activities : Certain piperidine derivatives have shown potential as antimicrobial agents. For instance, (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride has exhibited moderate antimicrobial activities against various bacterial strains (Ovonramwen et al., 2019).

Polymer Science : Piperidine derivatives have been used in the synthesis of hyperbranched polymers. For example, 1-(3-phenoxypropyl)piperidine-4-one was used as a monomer in the production of a hyperbranched polymer with 100% degree of branching (Sinananwanich et al., 2009).

Glutamate Receptors and Long-term Potentiation : A drug derivative of 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine was found to facilitate glutamatergic transmission in the brain, influencing the induction of long-term potentiation in the hippocampus of rats. This has implications for understanding memory and learning processes (Stäubli et al., 1994).

Mécanisme D'action

Target of Action

This compound is a unique chemical provided to early discovery researchers

Mode of Action

Piperidine derivatives have been reported to exhibit various biological activities, including anticancer effects . For instance, piperine, a piperidine alkaloid, has been shown to reduce the level of Bcl-2 and increase the level of Bax-2, leading to the initiation of caspase 9/3 dependent apoptosis in lung cancer cells .

Biochemical Pathways

, piperidine compounds have been associated with various signaling pathways. For example, piperine has been reported to regulate multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, and others . It also affects multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, and others .

Pharmacokinetics

Piperine, a related compound, has been reported to enhance the bioavailability of several drugs .

Result of Action

Piperidine compounds, such as piperine, have been reported to induce apoptosis in cancer cells .

Analyse Biochimique

Biochemical Properties

Piperidine derivatives have been shown to interact with various enzymes and proteins . For instance, piperidine derivatives have been found to inhibit the activity of certain enzymes, such as cytochrome P450, which plays a crucial role in drug metabolism .

Cellular Effects

Piperidine derivatives have been shown to exhibit anticancer properties by inhibiting cell migration and inducing cell cycle arrest .

Molecular Mechanism

Piperidine derivatives have been shown to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

Metabolic Pathways

Piperidine derivatives have been implicated in the metabolism of drugs, particularly through the cytochrome P450 enzyme system .

Propriétés

IUPAC Name |

2-pentan-3-ylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-3-9(4-2)10-7-5-6-8-11-10/h9-11H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIGSSBTCZVWBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1CCCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[(2-anilino-2-oxoethyl)thio]-1H-imidazol-1-yl}-N-(2-thienylmethyl)benzamide](/img/structure/B2834630.png)

![5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2834633.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2834636.png)

![{1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride](/img/structure/B2834637.png)

![3-(4-Chlorobenzyl)-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2834639.png)

![Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2834644.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2834645.png)